molecular formula C32H68NO6P B12091932 1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine

1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine

Cat. No.: B12091932
M. Wt: 593.9 g/mol
InChI Key: MIOIPSRFEJKMJG-UHFFFAOYSA-N
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Description

1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It is commonly used in the preparation of liposomes and artificial membranes, which are essential tools in biochemical and biophysical research. This compound is known for its ability to form stable bilayers and vesicles, making it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of dodecyl alcohol with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives, which can be further utilized in biochemical research .

Scientific Research Applications

1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine involves its ability to form stable bilayers and vesicles. These structures mimic natural cell membranes, allowing for the study of membrane-associated processes. The compound interacts with various molecular targets, including membrane proteins and lipids, to modulate their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine is unique due to its specific alkyl chain length, which provides optimal stability and functionality in bilayer and vesicle formation. This makes it particularly valuable in applications requiring stable and biologically relevant membrane models .

Properties

Molecular Formula

C32H68NO6P

Molecular Weight

593.9 g/mol

IUPAC Name

2,3-didodecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3

InChI Key

MIOIPSRFEJKMJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC

Origin of Product

United States

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